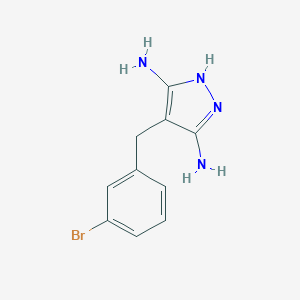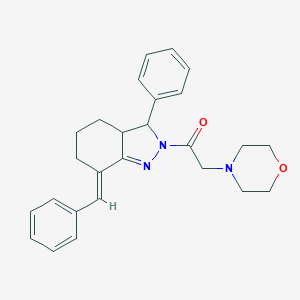![molecular formula C17H16N8O2 B292131 ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a chemical compound with potential therapeutic applications. The compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have shown that the compound exhibits its biological activity by inhibiting certain enzymes and signaling pathways. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
For research on ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate include exploring its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Additionally, the compound's potential toxicity and side effects need to be thoroughly evaluated before it can be considered for clinical use.
合成方法
The synthesis of ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has been reported in the literature using various methods. One of the methods involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in the presence of ethyl chloroformate. The reaction yields the desired compound in good yield and purity.
科学研究应用
Ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has shown potential therapeutic applications in various scientific research studies. The compound has been reported to exhibit anti-inflammatory, antimicrobial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C17H16N8O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 5-amino-1-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H16N8O2/c1-2-27-17(26)12-8-21-25(14(12)18)16-13-15(19-10-20-16)24(23-22-13)9-11-6-4-3-5-7-11/h3-8,10H,2,9,18H2,1H3 |
InChI 键 |
PSDIWQBAJQBCPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292048.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)


![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-benzyl-N'-[4-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-1-yl]thiourea](/img/structure/B292071.png)